molecular formula C21H18F3N5O3 B11009315 2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

Cat. No.: B11009315
M. Wt: 445.4 g/mol
InChI Key: QAGXGXDCLMVURA-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines and benzodiazoles

Preparation Methods

The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE involves multiple steps, including the formation of the benzodiazepine and benzodiazole rings. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the benzodiazole moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE is unique due to its specific structure and the presence of both benzodiazepine and benzodiazole rings. Similar compounds include:

Properties

Molecular Formula

C21H18F3N5O3

Molecular Weight

445.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)

InChI Key

QAGXGXDCLMVURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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